molecular formula C12H19NO2 B2400090 N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide CAS No. 2361657-01-2

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide

Cat. No. B2400090
CAS RN: 2361657-01-2
M. Wt: 209.289
InChI Key: YRKUCYJRJFTUJV-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a synthetic compound that belongs to the class of amides and has a molecular formula of C11H17NO2. In

Mechanism of Action

The exact mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, the synthesis of this compound is a multi-step process, which can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, more research is needed to explore the potential side effects of this compound and to develop ways to mitigate any adverse effects that may arise.

Synthesis Methods

The synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide involves a multi-step process, starting with the reaction of cyclopropylmethylamine with propargyl bromide to form N-cyclopropylmethylpropargylamine. The resulting compound is then reacted with oxirane to form N-cyclopropyl(oxan-4-yl)methylpropargylamine, which is subsequently deprotected using acidic conditions to yield this compound.

Scientific Research Applications

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUCYJRJFTUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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